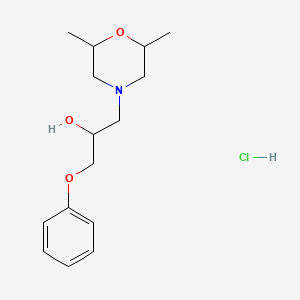
N-(3,5-dimethylphenyl)-3-methyl-1-piperidinecarbothioamide
Descripción general
Descripción
N-(3,5-dimethylphenyl)-3-methyl-1-piperidinecarbothioamide, also known as DMPT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPT is a potent feed attractant that has been used in aquaculture, poultry, and livestock industries to enhance feed intake and improve growth performance. In addition, DMPT has been studied for its potential therapeutic effects on various physiological and biochemical processes in animals.
Mecanismo De Acción
The exact mechanism of action of N-(3,5-dimethylphenyl)-3-methyl-1-piperidinecarbothioamide is not fully understood. However, it is believed that this compound acts on the olfactory receptors in the nasal epithelium of animals, stimulating the release of neuropeptides that enhance feed intake and improve growth performance. This compound may also act on various biochemical and physiological pathways in animals, including the immune system and oxidative stress response.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animals. In fish, this compound has been shown to increase the activity of digestive enzymes, improve the absorption of nutrients, and enhance the immune response. In poultry, this compound has been shown to improve growth performance, increase feed intake, and reduce the incidence of respiratory diseases. In addition, this compound has been shown to have antioxidant and anti-inflammatory effects in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-dimethylphenyl)-3-methyl-1-piperidinecarbothioamide has several advantages as a research tool. It is a potent feed attractant that can be used to enhance feed intake and improve growth performance in animals, making it an ideal tool for studying the effects of nutrition on animal physiology and metabolism. This compound is also relatively safe and non-toxic, making it a suitable tool for use in laboratory experiments.
However, there are also limitations to the use of this compound in laboratory experiments. This compound is a synthetic compound that may not accurately reflect the effects of natural feed attractants on animal physiology and metabolism. In addition, the effects of this compound may vary depending on the species, age, and nutritional status of the animals being studied.
Direcciones Futuras
There are several future directions for research on N-(3,5-dimethylphenyl)-3-methyl-1-piperidinecarbothioamide. One area of research is the development of new synthesis methods for this compound that are more efficient and cost-effective. Another area of research is the identification of the exact mechanism of action of this compound and its effects on various biochemical and physiological pathways in animals. Additionally, future research could focus on the potential therapeutic effects of this compound in humans, including its anti-inflammatory and antioxidant effects.
Aplicaciones Científicas De Investigación
N-(3,5-dimethylphenyl)-3-methyl-1-piperidinecarbothioamide has been extensively studied for its potential applications in various fields. In aquaculture, this compound has been used as a feed attractant to enhance feed intake and improve growth performance in fish and shrimp. This compound has also been studied for its potential therapeutic effects on various physiological and biochemical processes in animals, including anti-inflammatory, antioxidant, and immunomodulatory effects.
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-3-methylpiperidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2S/c1-11-5-4-6-17(10-11)15(18)16-14-8-12(2)7-13(3)9-14/h7-9,11H,4-6,10H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRSSVQGFDUBTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=S)NC2=CC(=CC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4085127.png)

![5-[1-amino-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridin-2-yl]-2-furoic acid](/img/structure/B4085146.png)
![3-(2,4-dichlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B4085149.png)
![4-(3-chloro-4-fluorophenyl)-3-[(difluoromethyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4085154.png)

![4-{3-[(4-benzyl-1-piperazinyl)sulfonyl]-4-methylphenyl}-1(2H)-phthalazinone](/img/structure/B4085159.png)

![({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl){[5-(methoxymethyl)-2-furyl]methyl}methylamine](/img/structure/B4085195.png)
![2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B4085203.png)

![ethyl 4-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B4085227.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide](/img/structure/B4085234.png)
![N-(4-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide](/img/structure/B4085242.png)